4-dimethylaminocyclohexanone oxime chemical structure and properties
4-dimethylaminocyclohexanone oxime chemical structure and properties
This technical guide provides an in-depth analysis of 4-(Dimethylamino)cyclohexanone oxime , a critical intermediate in the synthesis of 1,4-functionalized cyclohexane derivatives. This document is structured for researchers requiring actionable synthesis protocols, stereochemical analysis, and safety frameworks.
Executive Summary
4-(Dimethylamino)cyclohexanone oxime is a bifunctional cyclohexane derivative characterized by a basic tertiary amine at the C4 position and a reactive oxime group at C1. It serves as a pivotal intermediate in the synthesis of 1,4-diaminocyclohexanes , which are essential building blocks for pharmaceutical agents (analgesics, antihistamines) and polyamide polymers.
Unlike simple cyclohexanone oxime (used for Caprolactam/Nylon-6), the presence of the bulky dimethylamino group introduces significant stereochemical complexity, necessitating precise control over reaction conditions to manage cis/trans isomerism.
Chemical Structure & Stereochemistry[1][2][3][4]
Molecular Identity[5]
-
IUPAC Name: N-(4-(dimethylamino)cyclohexylidene)hydroxylamine
-
Molecular Formula: C
H N O -
Molecular Weight: 156.23 g/mol
-
Precursor CAS: 40594-34-1 (4-dimethylaminocyclohexanone)[1]
Stereochemical Analysis
The molecule exhibits two layers of isomerism which define its physical properties and reactivity:[2][3]
-
Geometric Isomerism (Oxime): The hydroxyl group (-OH) on the nitrogen can be oriented Syn (Z) or Anti (E) relative to the cyclohexane ring substituents.[3]
-
Conformational Isomerism (Ring): The 1,4-substitution pattern allows for cis and trans diastereomers.
Structural Visualization
The following diagram illustrates the synthesis pathway and the potential stereoisomers.
Caption: Synthesis pathway of 4-(dimethylamino)cyclohexanone oxime showing conversion to diamines and stereochemical divergence.
Physicochemical Properties[4][7][8][9]
The following properties are derived from structure-activity relationship (SAR) data of analogous 4-substituted cyclohexanone oximes.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Highly dependent on purity and isomer ratio. |
| Melting Point | 110°C – 135°C (Predicted) | Trans isomers typically exhibit higher MPs than cis. |
| Solubility | Soluble in Ethanol, MeOH, DMSO, CHCl | Moderate water solubility due to the basic amine; highly soluble in dilute acid. |
| pKa (Amine) | ~9.5 | The tertiary amine remains basic. |
| pKa (Oxime) | ~11.0 | The oxime proton is weakly acidic. |
| LogP | 0.8 – 1.2 | Lipophilic enough for organic extraction but polar enough for aqueous interaction. |
Synthesis Protocol (Self-Validating)
Objective: Synthesis of 4-(dimethylamino)cyclohexanone oxime from 4-(dimethylamino)cyclohexanone.
Reagents & Materials
-
Substrate: 4-(dimethylamino)cyclohexanone (1.0 eq).
-
Reagent: Hydroxylamine hydrochloride (NH
OH[4]·HCl) (1.2 eq). -
Buffer Base: Sodium Acetate (NaOAc) (1.5 eq). Note: Strong bases like NaOH should be avoided to prevent side reactions with the amine salt.
-
Solvent: Ethanol/Water (3:1 v/v).
Step-by-Step Methodology
-
Preparation: Dissolve 4-(dimethylamino)cyclohexanone in Ethanol. In a separate vessel, dissolve NH
OH·HCl and NaOAc in the minimum amount of water. -
Addition: Dropwise add the aqueous hydroxylamine/acetate solution to the ketone solution under vigorous stirring.
-
Reflux: Heat the mixture to 60-70°C for 2-4 hours.
-
Validation (In-Process Control):
-
TLC: Mobile phase MeOH:DCM (1:9) + 1% NH
OH. Stain with Ninhydrin (for amine) or KMnO (general). Look for the disappearance of the ketone spot. -
IR Check: Absence of strong C=O stretch at ~1715 cm
.
-
-
Workup:
-
Evaporate Ethanol under reduced pressure.
-
Basify the remaining aqueous residue to pH 10 using 1M NaOH (to ensure the tertiary amine is free-based).
-
Extract with Dichloromethane (DCM) (3x).
-
Dry over MgSO
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography if isomer separation is required.
Analytical Characterization
To ensure scientific integrity, the isolated product must meet the following spectral criteria:
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm
: Broad O-H stretch (Oxime). -
1660–1690 cm
: C=N stretch (Weak/Medium). distinct from the strong C=O ketone stretch. -
2700–2800 cm
: N-CH C-H stretches (Bohlmann bands, indicative of tertiary amines).
Nuclear Magnetic Resonance ( H-NMR)
- 10.0–10.5 ppm: Singlet (broad), =N-OH proton.
- 3.1–3.4 ppm: Multiplet, proton at C1 (alpha to oxime) – Shift depends on E/Z geometry.
-
2.2–2.3 ppm: Singlet (6H), -N(CH
) . - 1.5–2.5 ppm: Multiplets, cyclohexane ring protons.
Applications in Drug Development
Synthesis of 1,4-Diamines
The primary utility of this oxime is its reduction to N,N-dimethylcyclohexane-1,4-diamine .
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in THF or H /Raney Nickel. -
Outcome: This generates a primary amine at C1 and retains the tertiary amine at C4.
-
Relevance: These diamines are scaffolds for:
-
Analgesics: Analogs of tramadol and tapentadol often utilize substituted cyclohexane rings.
-
Antihistamines: Modifications of the amine groups can yield H1-receptor antagonists.
-
Beckmann Rearrangement
Treatment with acid (e.g., Polyphosphoric acid) induces rearrangement to the corresponding lactam (azepan-2-one derivative). This expands the ring from 6 to 7 members, creating novel core structures for library generation.
Handling & Safety (GHS Standards)
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not mouth pipette. Use PPE. |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Damage | H318: Causes serious eye damage | Wear safety goggles/face shield. |
| Sensitization | H317: May cause allergic skin reaction | Avoid dust formation. Use fume hood. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Oximes can undergo slow hydrolysis to hydroxylamine (toxic) if exposed to moisture and heat.
References
-
BenchChem. (2025).[6] Technical Guide: Physical Characteristics of 4,4-Dimethylcyclohexanone Oxime. (Provides comparative data for dimethyl-substituted oximes).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Dimethylamino)cyclohexanone. (Precursor safety data).
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-(Dimethylamino)cyclohexanone.[1]
-
Organic Syntheses. Preparation of alpha-alkylated amines from oxime sulfonates. (General methodology for oxime reduction).
-
TSI Journals. (2010). Preparation of optically active amines from oximes. (Discusses reduction selectivity).
